molecular formula C25H24ClN7O B15152069 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide

Cat. No.: B15152069
M. Wt: 474.0 g/mol
InChI Key: YMOCIZPBFRCTQN-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with phenylamino groups and a chloromethylphenylalaninamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide typically involves the sequential substitution of the chlorides in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with aniline to form 2,4,6-tris(phenylamino)-1,3,5-triazine.

    Step 2: The intermediate is then reacted with 5-chloro-2-methylphenylalaninamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The phenylamino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The phenylamino groups can interact with enzymes and receptors, modulating their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide stands out due to its unique combination of phenylamino and chloromethylphenylalaninamide groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C25H24ClN7O

Molecular Weight

474.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide

InChI

InChI=1S/C25H24ClN7O/c1-16-13-14-18(26)15-21(16)30-22(34)17(2)27-23-31-24(28-19-9-5-3-6-10-19)33-25(32-23)29-20-11-7-4-8-12-20/h3-15,17H,1-2H3,(H,30,34)(H3,27,28,29,31,32,33)

InChI Key

YMOCIZPBFRCTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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